Recombinant vs. Native Invertase: Thermal Stability Enhancement Quantified
Recombinant invertase expressed in Pichia pastoris exhibits substantially increased thermal stability compared to native S. cerevisiae invertase [1]. Under heating treatment experiments, the recombinant enzyme retained significantly higher residual activity across multiple temperature points, a critical advantage for industrial processes operating at elevated temperatures [1].
| Evidence Dimension | Thermal stability (residual activity after heating) |
|---|---|
| Target Compound Data | Recombinant invertase: highly increased thermal stability in different heating treatment experiments |
| Comparator Or Baseline | Native S. cerevisiae invertase |
| Quantified Difference | Recombinant invertase thermal stability is highly increased compared to native enzyme |
| Conditions | 50 mM sodium acetate buffer, pH 4.8, heating treatments at various temperatures |
Why This Matters
This differentiation guides procurement for applications requiring sustained activity at elevated temperatures, such as continuous‑flow industrial sucrose hydrolysis or high‑temperature food processing.
- [1] Mohandesi N, Haghbeen K, Ranaei Siadat SO, et al. Cloning and expression of Saccharomyces cerevisiae SUC2 gene in yeast platform and characterization of recombinant enzyme biochemical properties. 3 Biotech. 2016;6(2):129. doi:10.1007/s13205-016-0441-7 View Source
